An In-depth Technical Guide to the Synthesis of 2,5-Dimethylphenyl 2-ethylphenyl sulfone
An In-depth Technical Guide to the Synthesis of 2,5-Dimethylphenyl 2-ethylphenyl sulfone
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,5-Dimethylphenyl 2-ethylphenyl sulfone, a diaryl sulfone of interest to researchers in drug discovery and materials science. Diaryl sulfones are a critical class of compounds, exhibiting a wide range of biological activities and serving as versatile synthetic intermediates.[1][2] This document details the prevalent synthetic strategies, with a focus on the Friedel-Crafts sulfonylation reaction, and provides a robust, step-by-step protocol for its laboratory-scale synthesis. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth chemical insights and practical experimental guidance.
Introduction: The Significance of Diaryl Sulfones
The sulfone functional group is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates.[1][3] Its presence can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, making it a valuable moiety in drug design.[3] Diaryl sulfones, in particular, are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The target molecule of this guide, 2,5-Dimethylphenyl 2-ethylphenyl sulfone, represents an unsymmetrical diaryl sulfone, the synthesis of which requires careful strategic planning to achieve high yields and regioselectivity.
Strategic Approaches to Diaryl Sulfone Synthesis
The construction of the C-SO₂-C linkage in diaryl sulfones can be achieved through several established synthetic methodologies. A brief overview of the most common approaches is provided below, with a subsequent in-depth focus on the most practical method for the title compound.
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Oxidation of Diaryl Sulfides: This is a classical and widely used method involving the oxidation of a pre-formed diaryl sulfide.[5][6] While effective, it necessitates the prior synthesis of the corresponding sulfide, adding a step to the overall sequence.
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Reactions of Sulfinate Salts: Nucleophilic substitution or coupling reactions involving sulfinate salts are a versatile route to sulfones.[5][7] These methods often offer mild reaction conditions but may require the preparation of the specific sulfinate reagent.
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Transition-Metal-Catalyzed Cross-Coupling: Modern synthetic chemistry has seen the development of powerful cross-coupling reactions for C-S bond formation, often utilizing palladium or copper catalysts.[8][9] These methods can exhibit broad functional group tolerance but may involve expensive catalysts and ligands.
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Friedel-Crafts Sulfonylation: This electrophilic aromatic substitution reaction is a direct and atom-economical method for forming an aryl-sulfone bond.[10][11] It typically involves the reaction of an arenesulfonyl chloride with an aromatic compound in the presence of a Lewis or Brønsted acid catalyst.[12]
For the synthesis of 2,5-Dimethylphenyl 2-ethylphenyl sulfone, the Friedel-Crafts sulfonylation presents a highly convergent and efficient strategy. This approach allows for the direct coupling of the two aromatic rings through the sulfonyl bridge in a single key step.
The Friedel-Crafts Sulfonylation Pathway
The synthesis of 2,5-Dimethylphenyl 2-ethylphenyl sulfone via Friedel-Crafts sulfonylation can be approached in two ways, depending on the commercially available starting materials:
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Route A: Reaction of 2-ethylbenzenesulfonyl chloride with 1,4-dimethylbenzene (p-xylene).
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Route B: Reaction of 2,5-dimethylbenzenesulfonyl chloride with ethylbenzene.
Both routes are chemically viable. The choice between them often depends on the availability and cost of the respective sulfonyl chlorides and the anticipated regioselectivity of the reaction. For the purpose of this guide, we will focus on Route A , as 1,4-dimethylbenzene is an inexpensive and readily available starting material.
Reaction Mechanism
The Friedel-Crafts sulfonylation reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are illustrated below:
Caption: Mechanism of Friedel-Crafts Sulfonylation.
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Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 2-ethylbenzenesulfonyl chloride, making the sulfur atom highly electrophilic. This can be represented as a polarized complex or a discrete sulfonyl cation.
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Electrophilic Attack: The electron-rich π-system of the 1,4-dimethylbenzene attacks the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
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Rearomatization: A base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Experimental Protocol: Synthesis of 2,5-Dimethylphenyl 2-ethylphenyl sulfone
This section provides a detailed, step-by-step procedure for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 2-Ethylbenzenesulfonyl chloride | C₈H₉ClO₂S | 204.68 | 34586-43-1 | Commercially Available |
| 1,4-Dimethylbenzene (p-xylene) | C₈H₁₀ | 106.17 | 106-42-3 | Commercially Available |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 7446-70-0 | Commercially Available |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Commercially Available |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 7647-01-0 | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Commercially Available |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Commercially Available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Commercially Available |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Procedure
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Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,4-dimethylbenzene (1.2 equivalents) and anhydrous dichloromethane (100 mL).
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Cool the reaction mixture to 0 °C in an ice bath.
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Carefully add anhydrous aluminum chloride (1.3 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
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Addition of Sulfonyl Chloride: Dissolve 2-ethylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.
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Add the 2-ethylbenzenesulfonyl chloride solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the internal temperature at 0-5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL).
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Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Characterization: Combine the fractions containing the desired product and remove the solvent in vacuo to yield 2,5-Dimethylphenyl 2-ethylphenyl sulfone as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Considerations
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Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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2-Ethylbenzenesulfonyl Chloride: Corrosive and a lachrymator. Handle with care in a well-ventilated fume hood.
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Dichloromethane: A volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.
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Quenching: The quenching of the reaction with acidic water is highly exothermic. Perform this step slowly and with caution in an ice bath.
Conclusion
This technical guide has detailed a reliable and scalable laboratory synthesis of 2,5-Dimethylphenyl 2-ethylphenyl sulfone via a Friedel-Crafts sulfonylation reaction. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can confidently prepare this valuable diaryl sulfone for further investigation in drug discovery and materials science applications. The principles and techniques described herein are broadly applicable to the synthesis of other unsymmetrical diaryl sulfones.
References
- U.S. Patent 4,822,916A, "Preparation of diaryl sulfones," issued April 18, 1989. [URL: https://patents.google.
- Zheng, Y., Tang, D., Xie, P., Luo, J., Cai, Z., & He, L. (2023). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Synthesis, 55(08), 1253-1259. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2004-1006]
- García-Reyes, J. F., et al. (2022). Triflic-Acid-Catalyzed Friedel-Crafts Reaction for the Synthesis of Diaryl Sulfones. ChemistrySelect, 7(26), e202201552. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/slct.202201552]
- Zheng, Y., et al. (2022). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Synthesis. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2004-1006]
- Maji, A., & Maiti, D. (2018). Synthesis of diaryl sulfones via C−H activation. The Journal of Organic Chemistry, 83(15), 8089-8096. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.joc.8b01242]
- Li, P., et al. (2019). Base-promoted synthesis of diarylsulfones from sulfonyl hydrazines and diaryliodonium salts. Organic & Biomolecular Chemistry, 17(3), 536-540. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c8ob02852a]
- García-Reyes, J. F., et al. (2022). Proposed mechanism for the triflic acid-catalyzed Friedel-Crafts Reaction for the synthesis of diaryl sulfones. ResearchGate. [URL: https://www.researchgate.net/figure/Proposed-mechanism-for-the-triflic-acid-catalyzed-Friedel-Crafts-Reaction-for-the_fig2_361869877]
- Kumar, R., & Kumar, S. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini reviews in medicinal chemistry, 19(19), 1582-1602. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7304128/]
- Representative drugs featured by sulfide, sulfoxide, or sulfone. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Representative-drugs-featured-by-sulfide-sulfoxide-or-sulfone_fig1_349581163]
- Trost, B. M. (2016). Recent Advances in the Synthesis of Sulfones. Chemical reviews, 116(13), 7853-7933. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00057]
- U.S. Patent 4,386,221A, "Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones," issued May 31, 1983. [URL: https://patents.google.
- Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliododnium Salts. (n.d.). University of Vienna. [URL: https://organik.univie.ac.
- U.S. Patent 3,125,604A, "Production of diaryl sulfones," issued March 17, 1964. [URL: https://patents.google.
- Sreekumar, R., & Padmakumar, R. (2005). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Green Chemistry, 7(5), 323-327. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/gc/b418385a]
- Benzenesulfonic acid, 2-ethyl- synthesis. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/91-24-7.htm]
- U.S. Patent Application Publication US 2012/0309796 A1. (2012). [URL: https://patentimages.storage.googleapis.com/84/7a/62/34a50d2f6277d3/US20120309796A1.pdf]
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2016). ResearchGate. [URL: https://www.researchgate.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.). Royal Society of Chemistry. [URL: https://www.rsc.
- Drugs with diaryl sulfone and catechol skeletons. (n.d.). ResearchGate. [URL: https://www.researchgate.
- Benzenesulfonyl chloride. (n.d.). Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0084]
- Wang, Y., et al. (2018). Visible-Light-Driven Silver-Catalyzed One-Pot Approach: A Selective Synthesis of Diaryl Sulfoxides and Diaryl Sulfones. Organic Letters, 20(3), 736-739. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.7b03889]
- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2020). ResearchGate. [URL: https://www.researchgate.
- Application of Methylsulfone in Drug Discovery. (n.d.). PharmaBlock. [URL: https://www.pharmablock.com/whitepaper/application-of-methylsulfone-in-drug-discovery]
- 2,5-Dimethylbenzene-1-sulfonyl chloride. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/cs/cs-0080644]
- Japanese Patent WO2011058915A1, "Process for production of aromatic sulfonyl chloride compound," issued May 19, 2011. [URL: https://patents.google.
- Chinese Patent CN102633687A, "Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride," issued August 15, 2012. [URL: https://patents.google.
- Al-Soliemy, A. M., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 28(13), 5129. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10343729/]
- Modular, Tricomponent, and Concurrent One-Pot Synthesis of Libraries of γ-Keto Sulfones and γ-Keto Phosphine. (n.d.). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64f849c71e75527a23223011]
- (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. (2024). MDPI. [URL: https://www.mdpi.com/1422-8599/2024/3/m1862]
- Regiospecificity in the Synthesis of Diaryl Sulfones. (2003). The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo020583n]
- Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone. (2022). Impact Factor. [URL: https://www.impactfactor.org/IJORCS/4/IJORCS-22-09-001.pdf]
- Synthesis and characterization of (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol from 2-hydroxy-4,5-dimethylacetophenone. (n.d.). ResearchGate. [URL: https://www.researchgate.
- Chinese Patent CN105939988A, "Process of production of 2,5-dimethylphenol," issued September 14, 2016. [URL: https://patents.google.
- Choi, H. D., & Lee, U. (2014). Crystal structure of 2,5-dimethyl-3-(2-methyl-phenyl-sulfon-yl)-1-benzo-furan. Acta crystallographica. Section E, Structure reports online, 70(Pt 11), o1181–o1182. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4257330/]
- Reactions of Benzene & Its Derivatives. (n.d.). University of Illinois. [URL: https://organicchemistry.sites.grinnell.edu/wp-content/uploads/2020/02/Reactions-of-Benzene.pdf]
- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2020). MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/5196]
- Electrophilic reactions of benzene ring. (n.d.). SlidePlayer. [URL: https://slideplayer.com/slide/5063065/]
- 2,5-Dimethylphenyl(4-methylphenyl) sulfone — Chemical Substance Information. (n.d.). NextSDS. [URL: https://www.nextsds.com/chemical/2-5-dimethylphenyl-4-methylphenyl-sulfone-23425-24-9]
- 16.2 Preparation of alkylbenzenes. (n.d.). Lumen Learning. [URL: https://courses.lumenlearning.
- A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. (n.d.). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Convenient-Procedure-for-Acylation-of-Using-Ahmad-Beg/8f6f5e1f8f7c5e3d1c1a9c3d4e8e9c4f7b6d1b3e]
- Étard Reaction of Ethylbenzene. (2020). Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/136063/etard-reaction-of-ethylbenzene]
- (2,5-dimethylphenyl)(phenyl)methanone. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/IN/en/product/aobchem/aobh9a62768d]
- Synthesis of 1,4 dimethylbenzene from benzene. (2020). Reddit. [URL: https://www.reddit.
Sources
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. iomcworld.com [iomcworld.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
